molecular formula C25H17N3O3S2 B2568226 Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate CAS No. 477539-13-2

Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate

Cat. No. B2568226
CAS RN: 477539-13-2
M. Wt: 471.55
InChI Key: WCLTZTXZURLHCX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical reactions of thieno[3,2-c]quinoline derivatives, including compounds related to Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate, have been explored for their potential applications in various fields of scientific research. These derivatives are synthesized using various reagents and aryl-amine derivatives as starting material. The review by Abu‐Hashem et al. (2021) details procedures for the synthesis of thieno[3,2-c]quinoline derivatives and discusses their chemical reactions, highlighting the versatility of these compounds for further functionalization and application in material science, pharmaceutical research, and organic synthesis.

Fluorescent Probes

The exploration of quinoline derivatives as blue-green fluorescent probes for various applications, including bioimaging and material sciences, is an area of interest. Bodke et al. (2013) synthesized novel 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives, demonstrating their potential as fluorescent probes. These compounds show promising photophysical properties with high quantum yield and are fluorescent in solution, indicating their utility in developing new fluorescent materials for scientific and industrial applications (Bodke et al., 2013).

Antimicrobial and Anticancer Agents

A significant area of research involves the synthesis of quinoline derivatives for potential antimicrobial and anticancer applications. Bolakatti et al. (2020) designed and synthesized a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer activity against MCF-7 and WRL68 cancer cells. Docking studies provided insights into the binding mode of these compounds at the active site of target enzymes, suggesting their potential as promising hits for developing anticancer and antimicrobial agents (Bolakatti et al., 2020).

Enhancing Photovoltaic Performance

In the field of material science, particularly in developing new materials for solar cell applications, the enhancement of photovoltaic performance through the conjugation of the acceptor unit in copolymers has been studied. Hu et al. (2014) synthesized copolymers based on benzodithiophene and quinoxaline, demonstrating an effective way to improve the performance of polymer solar cells. Increasing the acceptor unit conjugation led to a narrower band gap and enhanced interchain π–π interactions, resulting in improved power conversion efficiency, indicating the potential of these materials in photovoltaic applications (Hu et al., 2014).

properties

IUPAC Name

methyl 4-[2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S2/c1-31-24(30)16-10-8-15(9-11-16)21-14-33-25(27-21)28-23(29)18-13-20(22-7-4-12-32-22)26-19-6-3-2-5-17(18)19/h2-14H,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLTZTXZURLHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate

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